molecular formula C8H9BrMgO B1612365 2-Methoxy-5-methylphenylmagnesium bromide CAS No. 70548-79-7

2-Methoxy-5-methylphenylmagnesium bromide

Cat. No. B1612365
CAS RN: 70548-79-7
M. Wt: 225.37 g/mol
InChI Key: CWCFLMZNJOMUCN-UHFFFAOYSA-M
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Description

2-Methoxy-5-methylphenylmagnesium bromide is a chemical compound with the molecular formula C8H9BrMgO and a molecular weight of 225.37 . It is also known by its IUPAC name, magnesium;1-methoxy-4-methylbenzene-6-ide;bromide .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-methylphenylmagnesium bromide consists of a benzene ring substituted with a methoxy group and a methyl group. The benzene ring is also bonded to a magnesium atom, which in turn is bonded to a bromide ion .

Scientific Research Applications

Synthesis Applications

2-Methoxy-5-methylphenylmagnesium bromide is utilized in various synthesis processes in organic chemistry. For instance, it has been used in the synthesis of 3-carbomethoxy-3,4-dialkylcyclohexanones, demonstrating its role in the uncatalyzed 1,4-addition to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate (Grootaert, Mijngheer, & Clercq, 1982). Furthermore, this compound has been part of reactions forming 2-(2′-hydroxyphenyl)pyridine-N-oxide via a reaction with 2-nitropyridine-N-oxide (Antkowiak & Gessner, 1984).

In Organometallic Chemistry

This chemical also finds importance in organometallic chemistry. It is involved in the addition of organometallic reagents to acyloxathianes, showcasing its versatility in reactions with different organometallic compounds (Bai & Eliel, 1992).

Role in Aromatic Arylation

The aromatic arylation of ortho-substituted azobenzenes with phenylmagnesium bromide has been investigated using derivatives of 2-methoxy-5-methylphenylmagnesium bromide. This illustrates its application in modifying the reactivity and properties of aromatic compounds (Bozzini, Risaliti, & Stener, 1970).

Contribution to Total Synthesis

It plays a significant role in the total synthesis of complex organic molecules. An example is its use in the enantioselective total synthesis of (+)-atisirene through a series of reactions including 1,6-conjugate addition (Ihara, Toyota, Fukumoto, & Kametani, 1986).

In Labelled Compound Synthesis

This compound has been utilized in the synthesis of labelled compounds for metabolic studies, highlighting its importance in producing compounds with specific isotopic labels (Mounetou, Poisson, Monteil, & Madelmont, 1998).

Mechanistic Studies in Organic Reactions

It contributes to understanding the mechanisms of reactions involving Grignard reagents. For example, it was used to study the reaction mechanism between Grignard reagents and nitroarenes (Bartoli et al., 1985).

properties

IUPAC Name

magnesium;1-methoxy-4-methylbenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCFLMZNJOMUCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-methylphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
7
Citations
CR Hughes, DF MacSweeney, R Ramage - Tetrahedron, 1971 - Elsevier
Chromatography of some aryl alcohols, (11, 18, 25) derived from Grignard reactions on D(+)-camphor (10), carvone-camphor (20), and nopinone (24), has been shown to give products …
Number of citations: 9 www.sciencedirect.com
H Ila, O Baron, AJ Wagner, P Knochel - Chemical communications, 2006 - pubs.rsc.org
In the last few years, we have demonstrated that the halogen/magnesium-exchange reaction is a unique method for preparing a variety of new functionalized aryl, alkenyl, heteroaryl …
Number of citations: 89 pubs.rsc.org
S Araki, S Manabe, Y Butsugan - Chemistry Letters, 1982 - journal.csj.jp
… Grignard coupling) of 2-methoxy-5-methylphenylmagnesium bromide with prenyl …
Number of citations: 10 www.journal.csj.jp
S Uemura, T Ikeda, S Tanaka, M Okano - Journal of the Chemical …, 1979 - pubs.rsc.org
… An authentic sample of (1) was prepared from 2methoxy-5-methylphenylmagnesium bromide with cobalt (11) chloride as a catalyst; * bp 145-155 "C at 7 Torr (lit.,9 …
Number of citations: 10 pubs.rsc.org
M Thakkar - 2006 - dspace.ncl.res.in
… The alcohol 144 was prepared by Ni(acac)2-catalyzed 1,4-addition of the organozinc reagent, prepared from 2-methoxy-5-methylphenylmagnesium bromide followed by Luche …
Number of citations: 0 dspace.ncl.res.in
DJ Cram, T Kaneda, RC Helgeson… - Journal of the …, 1985 - ACS Publications
… The Kumada cross-coupling16 of 2-methoxy-5-methylphenylmagnesium bromide (HAMgBr) with 1,3 -dibromobenzene (NiCl2-[P(C6H5)3]2) gave HAP AH (12, 71%), which was …
Number of citations: 257 pubs.acs.org
KGS Rao, P Sarma - . Indian …, 1986 - National Institute of Science …
Number of citations: 2

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